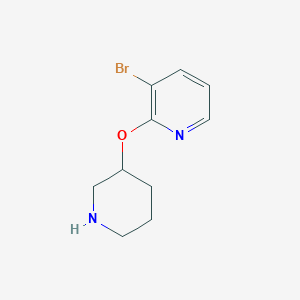

3-Bromo-2-(piperidin-3-yloxy)pyridine

Description

3-Bromo-2-(piperidin-3-yloxy)pyridine is a brominated pyridine derivative featuring a piperidin-3-yloxy substituent at the 2-position. The piperidinyl group introduces a nitrogen-containing heterocycle, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

3-bromo-2-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C10H13BrN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 |

InChI Key |

DGJJWOXOVCIWHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=CC=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with piperidin-3-ol under suitable conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of piperidin-3-ol displaces the bromine atom in 3-bromopyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Bromo-2-(piperidin-3-yloxy)pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation: The piperidin-3-yloxy group can be oxidized to form corresponding N-oxides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives

Scientific Research Applications

3-Bromo-2-(piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidin-3-yloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include bromopyridines with varying oxygen-containing substituents at the 2-position. These compounds differ in steric bulk, electronic effects, and functional group reactivity:

Key Observations :

- Piperidinyl vs. Cyclopentyloxy: The piperidinyl group introduces a basic nitrogen, enabling protonation and participation in hydrogen bonding, unlike the non-basic cyclopentyloxy group .

- Methoxyethyl vs. Hydroxyl: The methoxyethyl group (inert ether) contrasts with the hydroxyl group, which can undergo oxidation or act as a hydrogen bond donor .

- Tolyl vs.

Biological Activity

3-Bromo-2-(piperidin-3-yloxy)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a piperidin-3-yloxy group attached to a pyridine ring. These structural elements are critical for its biological activity, influencing its interaction with various molecular targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The bromine atom enhances binding affinity, while the piperidin-3-yloxy group contributes to the specificity of interactions. Research indicates that it may inhibit or activate certain biochemical pathways, leading to its observed pharmacological effects.

Anticancer Activity

Studies have shown that derivatives of 3-Bromo-2-(piperidin-3-yloxy)pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated better efficacy than traditional chemotherapeutics in inducing apoptosis in tumor cells .

Table 1: Cytotoxicity of 3-Bromo-2-(piperidin-3-yloxy)pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| A | FaDu (hypopharyngeal) | 0.045 | |

| B | MCF7 (breast) | 0.060 | |

| C | HeLa (cervical) | 0.050 |

Interaction with Enzymes

Research indicates that the compound interacts with several enzymes, particularly those involved in metabolic pathways. For example, it has been reported to inhibit Class I PI3-kinase enzymes selectively, which are crucial in cancer cell proliferation .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the anticancer properties of 3-Bromo-2-(piperidin-3-yloxy)pyridine in a mouse model. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .

- Metabolic Stability Assessment : Another study focused on the metabolic stability of this compound using human liver microsomes. It demonstrated moderate clearance rates, suggesting potential for oral bioavailability and therapeutic application .

Pharmacokinetics

The pharmacokinetic profile of 3-Bromo-2-(piperidin-3-yloxy)pyridine shows promising attributes such as sufficient oral bioavailability and favorable clearance rates. In vivo studies indicate that it maintains effective plasma concentrations over extended periods, which is critical for sustained therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-(piperidin-3-yloxy)pyridine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by nucleophilic substitution with piperidin-3-ol derivatives. For example, describes a related compound synthesized via coupling of bromopyridine intermediates with oxygen-containing nucleophiles under alkaline conditions (e.g., NaOH in dichloromethane). Key parameters include:

- Temperature : Low temperatures (0–5°C) minimize side reactions like hydrolysis of the bromo group .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidin-3-ol .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent oxidation of intermediates.

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-2-(piperidin-3-yloxy)pyridine, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons (e.g., H at C-2 of pyridine appears as a triplet at δ 7.8–8.2 ppm). Piperidine oxy-protons show splitting patterns dependent on stereochemistry .

- IR Spectroscopy : A strong C-O-C stretch (~1100 cm⁻¹) confirms ether linkage formation .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 257.03) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:2) to separate unreacted bromopyridine and piperidine derivatives .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals by exploiting solubility differences between the target compound and dimers/oligomers .

Advanced Research Questions

Q. How can competing nucleophilic substitution pathways be controlled during synthesis?

- Methodological Answer : Competing pathways (e.g., N- vs. O-alkylation) are mitigated by:

- Base Selection : Weak bases (e.g., K₂CO₃) favor O-alkylation over N-alkylation, as seen in for analogous phosphonylation reactions .

- Protecting Groups : Temporarily protecting the piperidine nitrogen with Boc groups prevents unwanted N-alkylation; subsequent deprotection with TFA restores functionality .

Kinetic studies (e.g., monitoring via HPLC) help identify optimal reaction times to halt before side reactions dominate .

Q. What computational strategies predict regioselectivity in functionalizing 3-Bromo-2-(piperidin-3-yloxy)pyridine?

- Methodological Answer :

- DFT Calculations : Assess Fukui indices to identify electrophilic hotspots (e.g., C-4 of pyridine is more reactive than C-5 due to electron-withdrawing effects of Br and O-piperidine) .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states; polar solvents stabilize charge separation during SNAr mechanisms .

Q. How do structural modifications (e.g., substituents on piperidine) impact pharmacological activity?

- Methodological Answer :

- SAR Studies : Introducing methyl groups to the piperidine ring (C-3 position) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. This aligns with ’s analysis of methylpyridine derivatives .

- Enzymatic Assays : Test inhibitory activity against kinases (e.g., JAK2) using fluorescence polarization assays. IC₅₀ values correlate with steric bulk from substituents .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction conditions (e.g., temperature, catalyst) for similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare yields from (room-temperature bromination) and (low-temperature coupling). Replicate both methods with controlled variables (e.g., purity of starting materials).

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature × solvent interactions) and identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.